![molecular formula C13H15N3O2S B12934466 Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 58840-93-0](/img/structure/B12934466.png)
Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a benzimidazole core, a but-3-en-1-ylthio group, and a carbamate moiety, contributes to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the But-3-en-1-ylthio Group: This step involves the nucleophilic substitution reaction where the benzimidazole core is reacted with but-3-en-1-yl chloride in the presence of a base such as potassium carbonate.
Carbamate Formation: The final step involves the reaction of the intermediate product with methyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the but-3-en-1-ylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the carbamate group.
Functionalized Benzimidazoles: From substitution reactions.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections and inflammatory diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The but-3-en-1-ylthio group and carbamate moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
類似化合物との比較
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]thiazol-2-yl)carbamate: A similar compound with a thiazole ring instead of an imidazole ring.
Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]oxazol-2-yl)carbamate: Another similar compound with an oxazole ring.
Uniqueness: Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives
特性
CAS番号 |
58840-93-0 |
|---|---|
分子式 |
C13H15N3O2S |
分子量 |
277.34 g/mol |
IUPAC名 |
methyl N-(6-but-3-enylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H15N3O2S/c1-3-4-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-2/h3,5-6,8H,1,4,7H2,2H3,(H2,14,15,16,17) |
InChIキー |
OTZRBWDHCYBDHC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B12934384.png)
![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)
![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
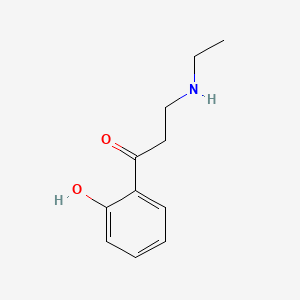
![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)
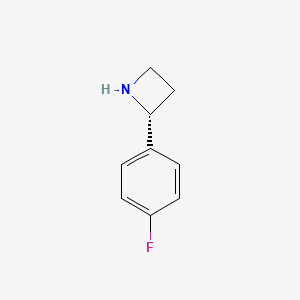

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
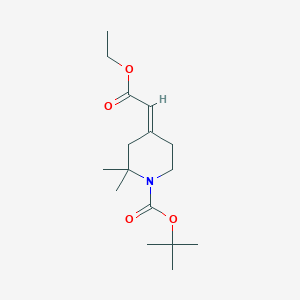
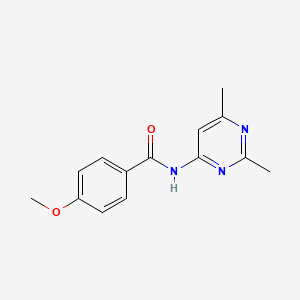
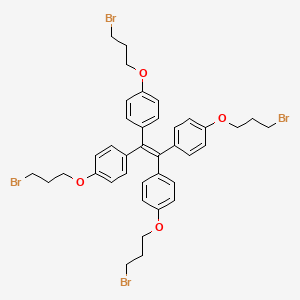
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)

